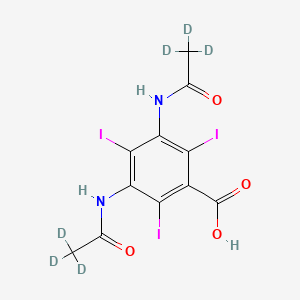

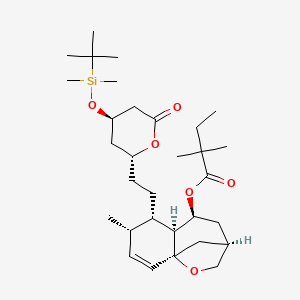

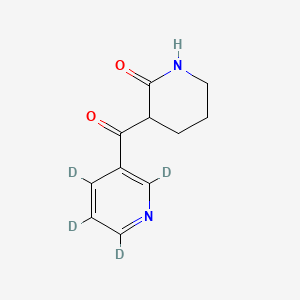

![molecular formula C11H11N5 B563838 3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine CAS No. 1185023-44-2](/img/structure/B563838.png)

3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine is a stable isotope-labeled compound used primarily for research purposes. It is a derivative of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, a heterocyclic aromatic amine known for its mutagenic properties. This compound is often found in cooked meats and is studied for its potential carcinogenic effects .

Preparation Methods

The synthesis of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves several steps. One common method starts with the reaction of 6-amino-3-methylquinoxaline with methyl iodide to form 6-amino-3,8-dimethylquinoxaline. This intermediate is then reacted with formamide to yield the final product . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline undergoes various chemical reactions, including:

Oxidation: This reaction is catalyzed by cytochrome P450 enzymes, leading to the formation of N-hydroxy derivatives.

Acetylation: N-hydroxy derivatives can be further acetylated by N-acetyltransferase to form DNA adducts.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, leading to various derivatives.

Common reagents used in these reactions include cytochrome P450 enzymes, N-acetyltransferase, and formamide. Major products formed from these reactions include N-hydroxy derivatives and DNA adducts .

Scientific Research Applications

3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline involves its bioactivation by cytochrome P450 enzymes to form N-hydroxy derivatives. These derivatives are then acetylated by N-acetyltransferase to form DNA adducts, which can lead to mutations and potentially cancer . The compound inhibits the acidification of lysosomes, affecting cellular lipid profiles and autophagosome maturation .

Comparison with Similar Compounds

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline is similar to other heterocyclic aromatic amines such as:

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Another potent mutagen found in cooked meats.

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): Known for its strong mutagenic activity.

2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ): Similar in structure and mutagenic properties.

What sets 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline apart is its specific formation during high-temperature cooking of meats and its unique metabolic activation pathway involving both cytochrome P450 and N-acetyltransferase .

Properties

IUPAC Name |

3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)/i5+1,13+1,14+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCCCQNKIYNAKB-SLSKLHBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=[13CH][15N]=C2C=CC3=C(C2=[15N]1)N=C(N3C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

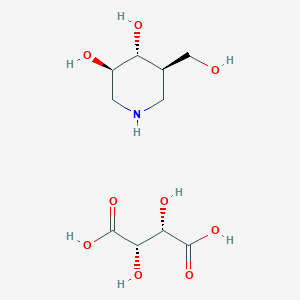

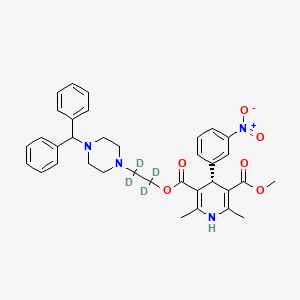

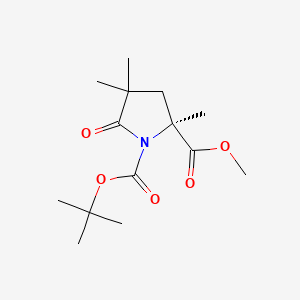

![(2S,3S,4S,5R,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563755.png)

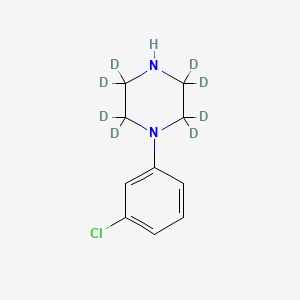

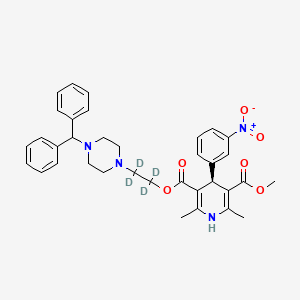

![(3S,4S,6R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B563769.png)